![molecular formula C13H18ClNO3 B14352414 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide CAS No. 90257-31-1](/img/structure/B14352414.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, along with a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide typically involves the reaction of 3-chloro-4-ethoxy-5-(methoxymethyl)aniline with propanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with signaling pathways involved in inflammation, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can be compared with other similar compounds, such as:
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the ethoxy and methoxymethyl groups.
N-(4-Ethoxyphenyl)propanamide: Similar structure but lacks the chloro and methoxymethyl groups.
N-(4-Methoxymethylphenyl)propanamide: Similar structure but lacks the chloro and ethoxy groups.
The presence of the chloro, ethoxy, and methoxymethyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from these similar compounds.
Eigenschaften
CAS-Nummer |
90257-31-1 |
|---|---|
Molekularformel |
C13H18ClNO3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-4-12(16)15-10-6-9(8-17-3)13(18-5-2)11(14)7-10/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BUSCZBPJQJNCPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


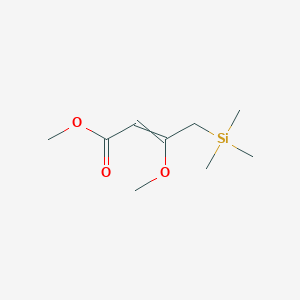
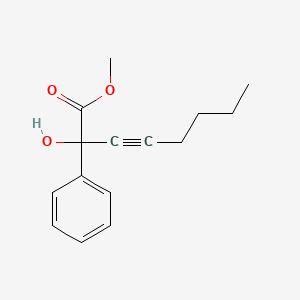

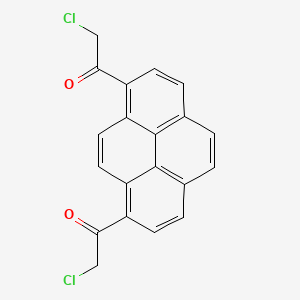
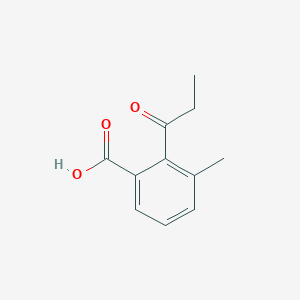


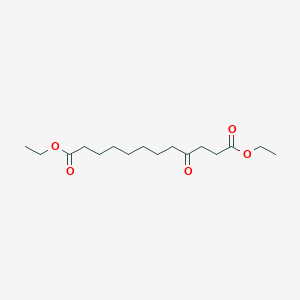
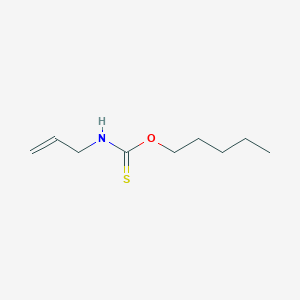

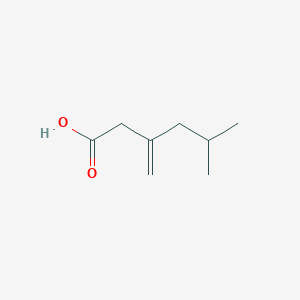

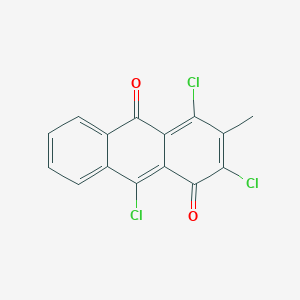
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
